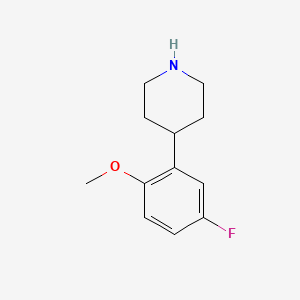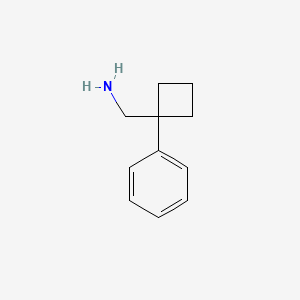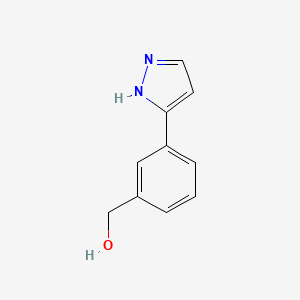
(3-(1H-pyrazol-3-yl)phényl)méthanol
Vue d'ensemble
Description
(3-(1H-pyrazol-3-yl)phenyl)methanol: is an organic compound with the molecular formula C10H10N2O It consists of a phenyl ring substituted with a methanol group and a pyrazole ring
Applications De Recherche Scientifique
Chemistry: (3-(1H-pyrazol-3-yl)phenyl)methanol is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine: Potential applications in medicine include the development of new drugs. The pyrazole ring is a common pharmacophore in many biologically active compounds, and (3-(1H-pyrazol-3-yl)phenyl)methanol could serve as a lead compound for drug discovery.
Industry: In the industrial sector, (3-(1H-pyrazol-3-yl)phenyl)methanol can be used in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into polymers and other advanced materials.
Mécanisme D'action
Target of Action
It has been suggested that the compound may have antipromastigote activity, indicating potential interaction with parasitic targets .
Mode of Action
A molecular simulation study suggested that the compound might have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound’s potential antipromastigote activity suggests it may interfere with the biological processes of parasites .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3-(1H-pyrazol-3-yl)phenyl)methanol is currently unavailable
Result of Action
It has been suggested that the compound may exhibit antipromastigote activity , indicating potential anti-parasitic effects.
Analyse Biochimique
Biochemical Properties
They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and impact on the biological activities of targets bearing a pyrazole moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-pyrazol-3-yl)phenyl)methanol typically involves the reaction of a pyrazole derivative with a benzyl halide under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of (3-(1H-pyrazol-3-yl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-(1H-pyrazol-3-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in (3-(1H-pyrazol-3-yl)phenyl)methanol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: (3-(1H-pyrazol-3-yl)phenyl)aldehyde or (3-(1H-pyrazol-3-yl)phenyl)carboxylic acid.
Reduction: (3-(1H-pyrazol-3-yl)phenyl)methane.
Substitution: (3-(1H-pyrazol-3-yl)phenyl)chloride.
Comparaison Avec Des Composés Similaires
- (3-(1H-pyrazol-1-yl)phenyl)methanol
- (5-phenyl-1H-pyrazol-3-yl)methanol
- (4-(1H-pyrazol-3-yl)phenyl)methanol
Uniqueness: (3-(1H-pyrazol-3-yl)phenyl)methanol is unique due to the position of the pyrazole ring on the phenyl group. This specific arrangement can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
[3-(1H-pyrazol-5-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-8-2-1-3-9(6-8)10-4-5-11-12-10/h1-6,13H,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAULQMGAUBSDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571494 | |
| Record name | [3-(1H-Pyrazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197093-23-5 | |
| Record name | [3-(1H-Pyrazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


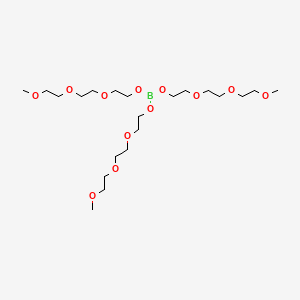
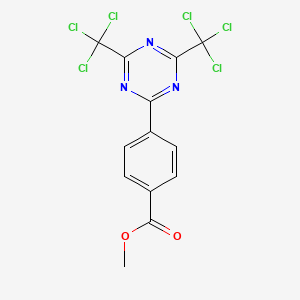
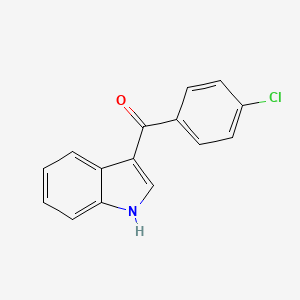

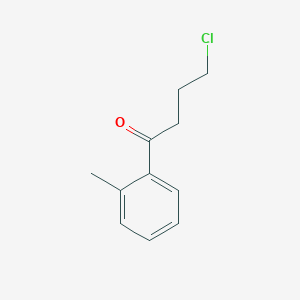

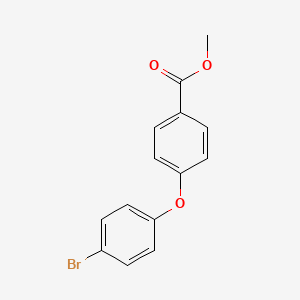
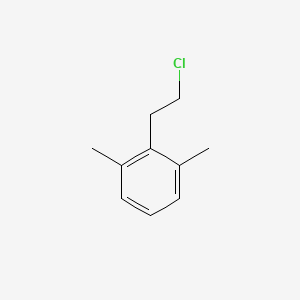
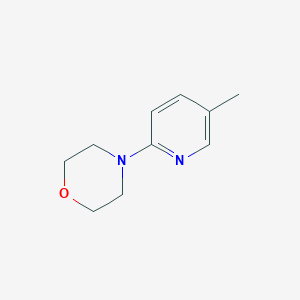
![3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid](/img/structure/B1611322.png)
